2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid
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Overview
Description
2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes a quinoline ring fused with a carboxylic acid group and an ethylhydrazono moiety, makes it a valuable target for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-methylquinoline-4-carboxylic acid with ethylhydrazine under acidic conditions. The reaction typically requires refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can significantly reduce reaction times and improve yields while maintaining the desired purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethylhydrazono group to an ethylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-((2-Ethylamino)methyl)quinoline-4-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carboxylic acid: Lacks the ethylhydrazono group but shares the quinoline and carboxylic acid moieties.
2-((2-Methylhydrazono)methyl)quinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid is unique due to the presence of the ethylhydrazono group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(Z)-(ethylhydrazinylidene)methyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2/c1-2-14-15-8-9-7-11(13(17)18)10-5-3-4-6-12(10)16-9/h3-8,14H,2H2,1H3,(H,17,18)/b15-8- |
InChI Key |
MJOPWNOUPUCARG-NVNXTCNLSA-N |
Isomeric SMILES |
CCN/N=C\C1=NC2=CC=CC=C2C(=C1)C(=O)O |
Canonical SMILES |
CCNN=CC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Origin of Product |
United States |
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